Ethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a chemical compound belonging to the class of imidazo[1,5-a]pyridines, which are characterized by a fused imidazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 8-chloroimidazo[1,5-a]pyridine with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead structure for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Biology: Research has explored its role in biological systems, including its potential as an antimicrobial agent.
Industry: The compound's unique chemical properties make it useful in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate is similar to other imidazo[1,5-a]pyridine derivatives, such as Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate and Ethyl 5-chloroimidazo[1,5-a]pyridine-3-carboxylate. its unique structural features and reactivity profile distinguish it from these compounds, making it a valuable candidate for further research and development.
Properties
CAS No. |
2110464-82-7 |
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Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
ethyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-12-6-8-7(11)4-3-5-13(8)9/h3-6H,2H2,1H3 |
InChI Key |
QGUCDGJCJYFOMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=CC=C2Cl |
Origin of Product |
United States |
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